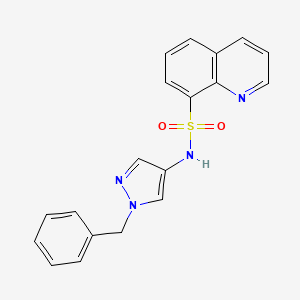
N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide, also known as BPQ8S, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
作用機序
The mechanism of action of N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes and disrupt protein-protein interactions, leading to the inhibition of various cellular processes, including cell proliferation and migration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of enzyme activity, and the disruption of protein-protein interactions. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the advantages of using N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide in lab experiments is its potential applications in various scientific research areas, including cancer therapy, enzyme inhibition, and protein-protein interaction studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide. One direction is to further investigate its mechanism of action, including its interactions with enzymes and proteins. Another direction is to explore its potential applications in other scientific research areas, such as drug discovery and biotechnology. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility in water.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential applications in various scientific research areas, including cancer therapy, enzyme inhibition, and protein-protein interaction studies. Its synthesis method involves the reaction of 1-benzylpyrazole-4-carboxaldehyde with 8-aminonaphthalene-1-sulfonic acid, and it has been characterized through various analytical techniques. While its mechanism of action is not fully understood, this compound has been shown to have various biochemical and physiological effects. However, further studies are needed to fully understand its potential applications and optimize its synthesis method.
合成法
The synthesis of N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide involves the reaction of 1-benzylpyrazole-4-carboxaldehyde with 8-aminonaphthalene-1-sulfonic acid in the presence of a catalyst. The resulting product is then purified through recrystallization and characterized through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide has shown potential applications in various scientific research areas, including cancer therapy, enzyme inhibition, and protein-protein interaction studies. In cancer therapy, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In enzyme inhibition, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. In protein-protein interaction studies, this compound has been shown to disrupt the interaction between two proteins, which could lead to the development of new therapeutic agents.
特性
IUPAC Name |
N-(1-benzylpyrazol-4-yl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-26(25,18-10-4-8-16-9-5-11-20-19(16)18)22-17-12-21-23(14-17)13-15-6-2-1-3-7-15/h1-12,14,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOBTBKIWNLGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

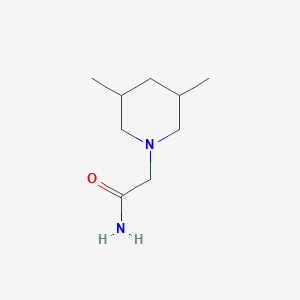



![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)


![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)
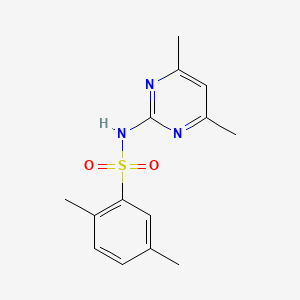
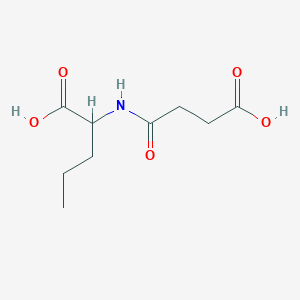
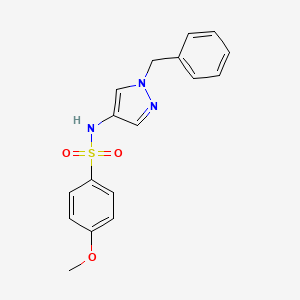
![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)
![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)
